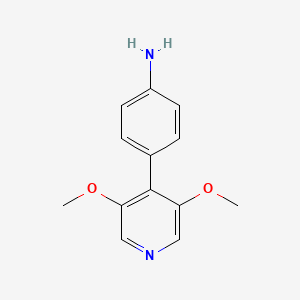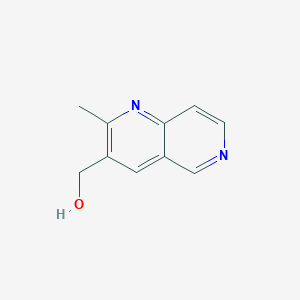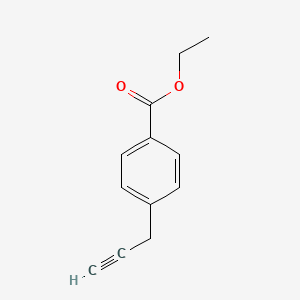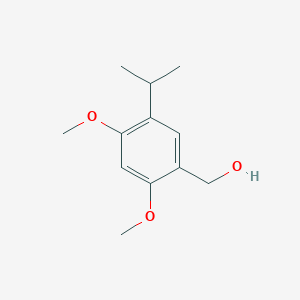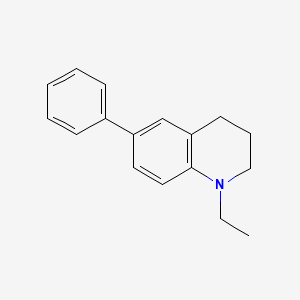
1-Ethyl-6-phenyl-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-6-phenyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the tetrahydroquinoline family. These compounds are known for their diverse biological activities and are often found in natural products and pharmaceuticals. The structure of this compound consists of a quinoline core with an ethyl group at the 1-position and a phenyl group at the 6-position.
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-6-phenyl-1,2,3,4-tetrahydroquinoline can be synthesized through various methods. One common approach involves the use of a three-component cascade reaction. This method includes the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by an aza-Michael–Michael addition with 2-alkenyl anilines . The reaction is typically carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions: 1-Ethyl-6-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives.
科学研究应用
1-Ethyl-6-phenyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, antioxidants, and photosensitizers
作用机制
The mechanism of action of 1-Ethyl-6-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: Known for its biological activities and used in the synthesis of alkaloids.
6-Phenyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the ethyl group at the 1-position.
1-Ethyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the phenyl group at the 6-position.
Uniqueness: 1-Ethyl-6-phenyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the ethyl and phenyl groups, which may contribute to its distinct biological activities and chemical reactivity. The combination of these substituents can influence the compound’s interaction with molecular targets and its overall pharmacological profile .
属性
分子式 |
C17H19N |
|---|---|
分子量 |
237.34 g/mol |
IUPAC 名称 |
1-ethyl-6-phenyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C17H19N/c1-2-18-12-6-9-16-13-15(10-11-17(16)18)14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3 |
InChI 键 |
VLUKMXBYXXFSPR-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC2=C1C=CC(=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)

![5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)

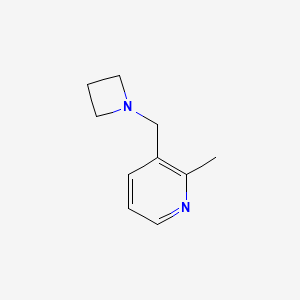
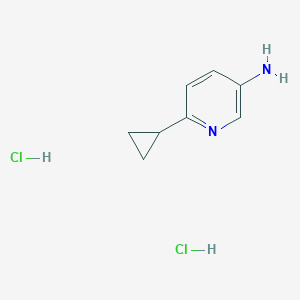
![3-Iodo-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13666083.png)
